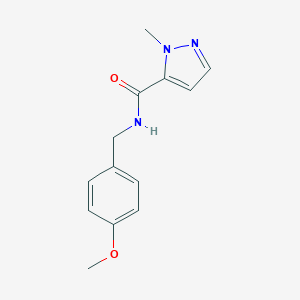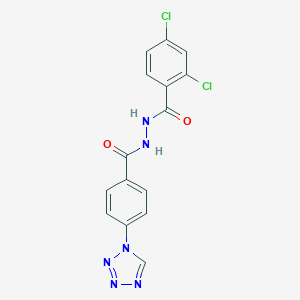![molecular formula C16H13Br2NO3S B214328 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214328.png)
5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the indole family of compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell proliferation. This inhibition leads to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have also shown that 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can exert various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease the expression of certain oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potent antitumor activity. This makes it an attractive compound for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate the mechanism of action of this compound. Another direction is to explore the potential of this compound in combination with other anticancer agents. Additionally, future studies could focus on the development of more efficient methods for synthesizing this compound. Finally, studies could also explore the potential of this compound in other fields, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One of the most common methods involves the reaction of 5-bromoindole-3-acetic acid with 2-thiophenecarboxaldehyde in the presence of a catalyst. This reaction results in the formation of the intermediate compound, which is then treated with ethyl chloroacetate to yield the final product.
Applications De Recherche Scientifique
The compound 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can induce cell death in various cancer cell lines.
Propriétés
Nom du produit |
5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C16H13Br2NO3S |
Poids moléculaire |
459.2 g/mol |
Nom IUPAC |
5-bromo-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C16H13Br2NO3S/c1-2-19-11-4-3-9(17)7-10(11)16(22,15(19)21)8-12(20)13-5-6-14(18)23-13/h3-7,22H,2,8H2,1H3 |
Clé InChI |
GKAZVTQVCZTOMG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(S3)Br)O |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(S3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)



![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)

